An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol and its Theoretical Diacrylate Derivative
An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol and its Theoretical Diacrylate Derivative
Forward: This technical guide addresses the physicochemical properties of 2-Ethyl-1,3-hexanediol diacrylate. It is critical for the reader to understand that 2-Ethyl-1,3-hexanediol diacrylate is not a commonly cataloged or commercially available monomer. As such, verified physicochemical data from technical data sheets or peer-reviewed literature is not publicly accessible.
This guide will therefore serve a dual purpose for the research scientist and drug development professional. First, it will provide a comprehensive, data-rich overview of the well-characterized precursor, 2-Ethyl-1,3-hexanediol (CAS No. 94-96-2). Second, it will offer expert insight into the expected physicochemical transformations that occur upon di-acrylation and present the standard methodologies required to characterize the resulting monomer. This approach provides a foundational understanding and a practical framework for researchers who may be synthesizing this molecule for novel applications.
Part 1: The Precursor - Physicochemical Properties of 2-Ethyl-1,3-hexanediol
2-Ethyl-1,3-hexanediol (EHD) is a viscous, colorless, and nearly odorless liquid with a unique molecular structure that makes it a versatile solvent, coupling agent, and chemical intermediate.[1][2] Its properties are well-documented and provide the essential baseline for understanding its potential diacrylate derivative.
Core Molecular and Physical Properties
The fundamental properties of EHD dictate its behavior in formulations and as a reactant. Its high boiling point and low vapor pressure are indicative of strong intermolecular hydrogen bonding afforded by the two hydroxyl groups.[3][4]
| Property | Value | Unit | Source(s) |
| CAS Number | 94-96-2 | - | [3][5] |
| Molecular Formula | C₈H₁₈O₂ | - | [5] |
| Molecular Weight | 146.23 | g/mol | [5] |
| Appearance | Colorless, slightly viscous liquid | - | [3][6] |
| Boiling Point | 241 - 249 | °C | [7] |
| Melting Point | -40 | °C | [7] |
| Density | 0.939 - 0.944 (at 20°C) | g/cm³ | [2] |
| Viscosity | 323 | mPa·s (cP) at 20°C | [3] |
| Refractive Index (n20/D) | 1.451 - 1.453 | - | [3][7] |
| Flash Point | 136 | °C (closed cup) | [7] |
| Vapor Pressure | <0.01 | hPa (at 20°C) | [7] |
| Water Solubility | 4.2% (w/w at 20°C) | % | [3] |
Application Insights for the Diol Precursor
Understanding the established uses of EHD provides context for the potential applications of its diacrylate derivative. EHD is valued as a reactive diol in polyurethane systems, a viscosity reducer, and an emollient in cosmetics.[1][8] It also serves as a solvent in ink formulations and as a chemical intermediate for the synthesis of polyesters and plasticizers.[1][2] Its bifunctional nature, with both a primary and a secondary hydroxyl group, is key to its role in synthesis.
Part 2: The Derivative - Theoretical Profile of 2-Ethyl-1,3-hexanediol Diacrylate
Converting the diol to a diacrylate via esterification fundamentally alters the molecule's character, transforming it from a stable, polar diol into a reactive, non-polar monomer suitable for free-radical polymerization.
Synthesis Pathway: From Diol to Diacrylate
The most common laboratory and industrial method for this conversion is a direct esterification reaction. This involves reacting 2-Ethyl-1,3-hexanediol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor to prevent premature cross-linking.
Below is a conceptual workflow for this synthesis.
Caption: Conceptual workflow for the synthesis of 2-Ethyl-1,3-hexanediol diacrylate.
Expected Changes in Physicochemical Properties
The conversion from a diol to a diacrylate introduces two terminal acrylate groups, leading to predictable shifts in physical properties:
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Reactivity: The molecule becomes a cross-linking monomer, capable of undergoing rapid polymerization when exposed to free-radical initiators (e.g., UV photoinitiators or thermal initiators). This is the most significant change, enabling its use in coatings, adhesives, and 3D printing resins.[9][10]
-
Viscosity: Viscosity is expected to decrease. While the molecular weight increases, the loss of strong intermolecular hydrogen bonding from the hydroxyl groups typically results in a less viscous liquid compared to the parent diol. For comparison, 1,6-hexanediol has a much higher viscosity than its corresponding diacrylate (HDDA).[9]
-
Refractive Index (RI): The RI is expected to increase. The introduction of polarizable carbon-carbon double bonds and carbonyl groups generally leads to a higher refractive index compared to the saturated alkyl backbone of the diol.[11]
-
Solubility: The polarity will decrease significantly. The monomer will exhibit reduced solubility in water and increased solubility in non-polar organic solvents.
-
Density: The density is expected to increase slightly due to the addition of heavier oxygen atoms without a proportional increase in volume. For example, 1,6-hexanediol diacrylate has a density of ~1.01 g/mL, higher than most diols.
Part 3: Methodologies for Characterization
For a researcher who has synthesized a novel monomer like 2-Ethyl-1,3-hexanediol diacrylate, rigorous characterization is paramount. The following section details the standard, self-validating protocols for determining key physicochemical properties.
Viscosity Determination
Viscosity is a critical parameter that dictates handling, application methods (e.g., spray, jetting), and formulation behavior. The standard method for this measurement is via a rotational viscometer or a calibrated glass capillary viscometer.
Protocol: Kinematic and Dynamic Viscosity Measurement (Based on ASTM D445) [1][3]
-
Principle: This method measures the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[3] This provides the kinematic viscosity, which can be converted to dynamic viscosity by multiplying by the fluid's density.[1] The method is intended for liquids with Newtonian flow behavior.[3]
-
Causality: The choice of ASTM D445 is based on its high accuracy and reproducibility, which are essential for creating reliable product specifications and ensuring batch-to-batch consistency in polymer formulations.[1] Precise temperature control is critical as viscosity is highly temperature-dependent.[6]
Step-by-Step Methodology:
-
Instrument & Calibration: Select a calibrated glass capillary viscometer of the appropriate size for the expected viscosity range.
-
Temperature Control: Place the viscometer in a constant temperature bath, ensuring the temperature is controlled to within ±0.02 °C.[6] Allow at least 30 minutes for thermal equilibration.[6]
-
Sample Loading: Charge the viscometer with the synthesized monomer sample, ensuring no air bubbles are present.
-
Flow Time Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
-
Data Acquisition: Release the vacuum/pressure and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Replicates: Perform the measurement at least twice. The flow times should agree within the specified precision of the method.
-
Calculation:
-
Kinematic Viscosity (ν) = C × t (where C is the viscometer constant and t is the average flow time)
-
Dynamic Viscosity (η) = ν × ρ (where ρ is the density of the monomer at the same temperature)
-
Caption: Standard workflow for viscosity determination based on ASTM D445.
Refractive Index Measurement
The refractive index is a fundamental property essential for optical applications, such as in coatings, lenses, or lightguides. It is also a powerful tool for quality control to assess purity and consistency.
Protocol: Refractive Index Measurement (Based on ASTM D1218) [12][13]
-
Principle: This method utilizes a high-resolution refractometer (e.g., an Abbe-type) to measure the refractive index of transparent liquids. The measurement is typically made at the sodium D-line (589.3 nm) and at a controlled temperature (e.g., 20°C or 25°C).[13]
-
Causality: ASTM D1218 is the authoritative standard for this measurement, providing accuracy to four decimal places, which is crucial for characterizing optical materials.[9][12] The method includes procedures for temperature correction, ensuring data comparability between different labs and conditions.[13]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the refractometer using a certified reference standard with a refractive index close to that of the sample.
-
Temperature Control: Ensure the refractometer prisms are clean, dry, and maintained at the desired measurement temperature (e.g., 20.0 ± 0.1 °C).
-
Sample Application: Place one or two drops of the synthesized monomer onto the lower prism.
-
Measurement: Close the prism assembly and allow 2-3 minutes for the sample to reach thermal equilibrium.
-
Data Acquisition: Look through the eyepiece (for manual instruments) or read the digital display. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reporting: Record the refractive index to four decimal places, noting the temperature of the measurement (e.g., n²⁰/D = 1.XXXX).
Part 4: Safety and Handling Considerations
While specific toxicological data for 2-Ethyl-1,3-hexanediol diacrylate is unavailable, it is imperative to handle it with the precautions appropriate for acrylate monomers.
-
Parent Diol (EHD): EHD is known to cause serious eye damage and irritation.[6][13]
-
Acrylate Monomers: Acrylates as a class are known skin irritants and potential sensitizers.[14] They can cause allergic skin reactions upon repeated contact.
-
Recommended Handling:
-
Always work in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles (or a face shield), nitrile gloves, and a lab coat.[6]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store the monomer in a cool, dark place, away from heat and direct sunlight, and ensure it contains a polymerization inhibitor to prevent uncontrolled, exothermic polymerization.
-
References
-
2-ethyl-1,3-hexanediol - Amine Catalysts. (2024, April 28). Amine Catalysts. [Link]
-
ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. (2021, November 9). ASTM International. [Link]
-
MATERIAL SAFETY DATA SHEET - 2-Ethyl-1,3-hexanediol. Godavari Biorefineries Ltd. [Link]
-
2-Ethyl-1,3-Hexanediol (EHDiol) Technical Bulletin. Dixie Chemical Company, Inc. [Link]
-
HDDA (1,6-HEXANEDIOL DIACRYLATE). Ataman Kimya. [Link]
-
Hexanediol Diacrylate (HDDA) (CAS 13048-33). LOFRA Chemicals. [Link]
- Process for the preparation of 2-ethyl-1,3-hexane diol.
- Process for the preparation of 2-ethyl-1,3-hexane diol.
-
2 - ETHYL - 1,3 - HEXANEDIOL (OCTANEDIOL). KH Neochem Co., Ltd. [Link]
-
1,3-Hexanediol, 2-ethyl-. NIST WebBook. [Link]
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